molecular formula C6H8OS B1470514 3-Ethynylthiolan-3-ol CAS No. 1195569-94-8

3-Ethynylthiolan-3-ol

Cat. No.: B1470514
CAS No.: 1195569-94-8
M. Wt: 128.19 g/mol
InChI Key: CXJFEYPWUORAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylthiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a thiolan (tetrahydrothiophene) ring substituted with an ethynyl (-C≡CH) and a hydroxyl (-OH) group at the 3-position. Thiolan derivatives are known for their varied reactivity and biological activity, influenced by the sulfur atom’s polarizability and nucleophilicity .

Properties

IUPAC Name

3-ethynylthiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJFEYPWUORAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthiolan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.

    Substitution: Alkyl halides and strong bases are often used in substitution reactions involving the thiol group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Thioethers and other substituted thiolanes.

Scientific Research Applications

3-Ethynylthiolan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynylthiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

3-Ethynyloxetan-3-ol

Structural Differences :

  • Core Ring : Replaces sulfur in thiolan with oxygen (oxetane ring).
  • Functional Groups : Retains ethynyl and hydroxyl groups at the 3-position.

Key Data :

Property 3-Ethynylthiolan-3-ol (Inferred) 3-Ethynyloxetan-3-ol
Molecular Formula C6H8OS C5H6O2
Molecular Weight ~128.19 g/mol 98.10 g/mol
CAS Number Not available 1352492-38-6
Stability Likely less stable due to sulfur Stable at room temperature

Functional Implications :

  • Thiolan’s sulfur may confer greater lipophilicity and metabolic resistance, advantageous in drug design .

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol

Structural Differences :

  • Substituents: Contains aminomethyl (-CH2NH2) and ethoxy (-OCH2CH2OH) groups instead of ethynyl and hydroxyl.
  • Core Ring : Shared thiolan scaffold.

Key Data :

Property This compound (Inferred) 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol
Molecular Formula C6H8OS C7H15NO2S
Molecular Weight ~128.19 g/mol 177.26 g/mol
Functional Groups Ethynyl, hydroxyl Aminomethyl, ethoxy

Functional Implications :

  • The aminomethyl group introduces basicity, enabling protonation at physiological pH, which could enhance membrane permeability.
  • The ethynyl group in this compound offers click chemistry compatibility (e.g., azide-alkyne cycloaddition), absent in the aminomethyl derivative .

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

Structural Differences :

  • Core Structure : Aromatic triazole-thiol with a pyridyl substituent vs. aliphatic thiolan.
  • Functional Groups : Thiol (-SH) and pyridyl groups.

Key Data :

Property This compound (Inferred) 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
Molecular Formula C6H8OS C7H6N4S
Molecular Weight ~128.19 g/mol 178.21 g/mol
Reactivity Ethynyl for conjugation Thiol for disulfide bond formation

Functional Implications :

  • The aromatic triazole-thiol is suited for metal coordination (e.g., in catalysis), whereas this compound’s aliphatic structure may favor hydrophobic interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynylthiolan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Ethynylthiolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.